molecular formula C20H23FN2O B4895469 N-benzyl-1-(4-fluorobenzyl)piperidine-4-carboxamide

N-benzyl-1-(4-fluorobenzyl)piperidine-4-carboxamide

Cat. No.: B4895469
M. Wt: 326.4 g/mol
InChI Key: XPCQOPVRHFDMOR-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-fluorobenzyl)piperidine-4-carboxamide is an organic compound belonging to the class of 4-benzylpiperidines. These compounds are characterized by a benzyl group attached to the 4-position of a piperidine ring.

Preparation Methods

The synthesis of N-benzyl-1-(4-fluorobenzyl)piperidine-4-carboxamide can be achieved through various synthetic routes. One method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether. Another method involves the condensation of trimethylsilyl diazomethane with N-benzyl-4-piperidone, followed by hydrolysis to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-benzyl-1-(4-fluorobenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include metallic sodium, anhydrous toluene, and hydrolysis agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in early discovery research as part of a collection of rare and unique chemicals . Its unique structure and properties

Properties

IUPAC Name

N-benzyl-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-19-8-6-17(7-9-19)15-23-12-10-18(11-13-23)20(24)22-14-16-4-2-1-3-5-16/h1-9,18H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCQOPVRHFDMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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